
4-(Benzyloxy)-2-fluorophenylboronsäure-Pinacolester
Übersicht
Beschreibung
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is a chemical compound with the empirical formula C19H23BO3 . It is also known as 2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound has a molecular weight of 310.20 g/mol .
Synthesis Analysis
Pinacol boronic esters, such as 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been achieved using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The solubility of phenylboronic pinacol esters is influenced by the pH and the substituents in the aromatic ring .Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can be found in various chemical databases .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they can undergo catalytic protodeboronation, which is a valuable transformation in organic synthesis .Physical And Chemical Properties Analysis
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester has a melting point of 81-85 °C . Its density is approximately 1.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese, insbesondere bei Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese komplexer organischer Moleküle, Pharmazeutika und Polymere. Das Vorhandensein der Boronsäureestergruppe ermöglicht die Einführung eines Phenylrings mit einem Benzyloxysubstituenten in verschiedene molekulare Strukturen.
Arzneimittelforschung
Im Bereich der Arzneimittelforschung ist das Vorhandensein des Fluoratoms in dieser Verbindung von großem Interesse . Fluor ist bekannt dafür, die biologische Aktivität und Stabilität von Arzneimitteln zu verbessern. Daher könnte diese Verbindung zur Synthese fluorhaltiger Arzneimittelkandidaten verwendet werden, was möglicherweise zu Medikamenten mit verbesserter Wirksamkeit und Resistenzprofilen führt.
Molekulare Bildgebung
Boronsäurederivate, wie diese Verbindung, wurden im Zusammenhang mit der molekularen Bildgebung erwähnt . Sie können zur Herstellung von radioaktiv markierten Verbindungen verwendet werden, die in medizinischen Bildgebungstechniken wie PET-Scans entscheidend sind und wertvolle Einblicke in biologische Prozesse und die Krankheitsdiagnostik liefern.
Krebstherapie
Es besteht das Potenzial, dass diese Verbindung an der Bor-Neutronen-Einfangtherapie (BNCT) beteiligt ist . BNCT ist eine gezielte Krebstherapie, die borhaltige Verbindungen verwendet, um tödliche Strahlendosen gezielt an Krebszellen zu liefern und so die Schädigung von gesundem Gewebe zu minimieren.
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acid derivatives are generally known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .
Mode of Action
The compound is a boronic acid derivative and is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic ester serves as a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Biochemical Pathways
Boronic acid derivatives are known to participate in various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Boronic acid derivatives are known for their diverse biological activities, which can range from antibacterial to anticancer effects, depending on their specific structures and targets .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which could affect the compound’s stability and reactivity, is considerably accelerated at physiological pH .
Biochemische Analyse
Biochemical Properties
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue. This interaction is crucial in regulating protease activity and has implications in therapeutic applications. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, forming stable complexes that can be utilized in biochemical assays and drug delivery systems .
Cellular Effects
The effects of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming a covalent bond with the active site residues. This inhibition can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of boronic acid and other degradation products. In in vitro studies, the effects of this compound on cellular function can be observed over a period of hours to days, depending on the concentration and exposure time. Long-term exposure to 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can result in sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity, organ damage, and systemic toxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The effects of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester on metabolic flux and metabolite levels can be significant, particularly in tissues with high metabolic activity .
Transport and Distribution
The transport and distribution of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm, nucleus, or mitochondria. The localization and accumulation of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the nucleus by interacting with nuclear localization signals or to the mitochondria by binding to mitochondrial targeting sequences. The subcellular localization of 4-(Benzyloxy)-2-fluorophenylboronic acid pinacol ester can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZQURYDPPCTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


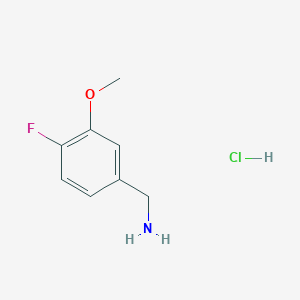
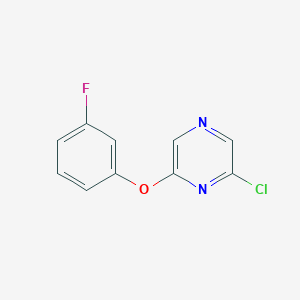
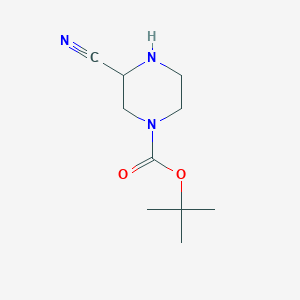


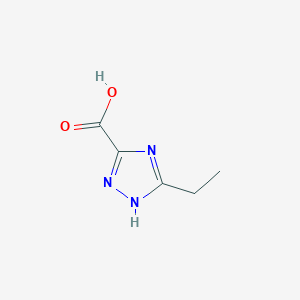
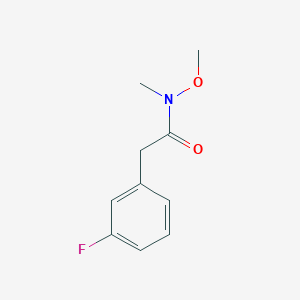
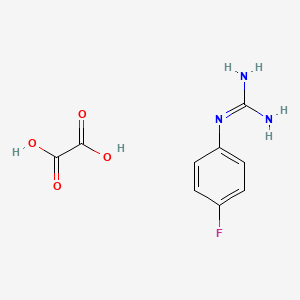

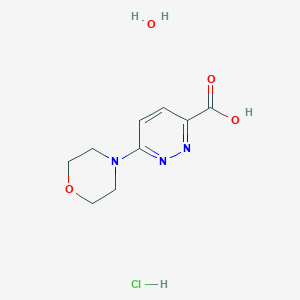
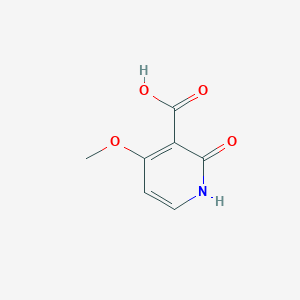

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)

